molecular formula C28H28N4O5 B2449641 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(naphthalen-1-yl)acetamide CAS No. 921480-68-4

2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2449641
CAS No.: 921480-68-4
M. Wt: 500.555
InChI Key: QFTGLYOMNVUAAU-UHFFFAOYSA-N
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Description

2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a combination of furan, piperazine, pyridine, and naphthalene moieties

Properties

IUPAC Name

2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5/c1-36-26-18-32(19-27(34)29-23-9-4-7-20-6-2-3-8-22(20)23)21(16-24(26)33)17-30-11-13-31(14-12-30)28(35)25-10-5-15-37-25/h2-10,15-16,18H,11-14,17,19H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTGLYOMNVUAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-(2-furoyl)piperazine and 5-methoxy-4-oxopyridine. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the ketone group can yield alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines. For instance, it has been tested against human tumor cells with promising results, demonstrating a high level of antimitotic activity. The National Cancer Institute's protocols have been utilized to evaluate its effectiveness, revealing mean GI50/TGI values that suggest it could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, there is evidence suggesting that this compound possesses antimicrobial properties. Studies have indicated that derivatives of piperazine compounds often exhibit activity against bacterial strains, which may extend to this specific compound due to its structural similarities. The furan and pyridine moieties in its structure could enhance its interaction with microbial targets .

Neurological Disorders

Given the structural characteristics of the compound, there is potential for applications in treating neurological disorders. Compounds with similar frameworks have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. Future research could explore these avenues more thoroughly, particularly in conditions such as anxiety and depression.

Metabolic Disorders

The compound's potential in treating metabolic disorders is another area worth exploring. Its ability to influence metabolic pathways could provide therapeutic benefits for conditions like obesity and diabetes. Research into similar compounds has shown promise in managing insulin sensitivity and lipid profiles .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor growth in animal models, suggesting its potential as a lead candidate for cancer therapy.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of piperazine derivatives found that compounds with similar structures effectively inhibited bacterial growth in vitro, supporting the hypothesis regarding this compound's efficacy against microbial infections.
  • Neuroprotective Effects : Research into piperazine-based compounds has indicated neuroprotective properties, leading to investigations into their use in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(naphthalen-1-yl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

Biological Activity

2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound with potential pharmacological applications. Its unique structure incorporates various functional groups, including a furan ring, piperazine moiety, and dihydropyridine core, which contribute to its biological activity. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-[2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1-yl]-N-(naphthalen-1-yl)acetamide. It has a molecular formula of C28H28N4O5C_{28}H_{28}N_{4}O_{5} and a molecular weight of 500.5 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may exhibit antitumor and anti-inflammatory properties.

Antitumor Activity

Research indicates that compounds similar in structure to 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(naphthalen-1-yl)acetamide show robust antitumor effects in various cancer models. For example, derivatives with similar piperazine structures have demonstrated significant cytotoxicity against cancer cell lines such as HeLa and Karpas-422 . The mechanism involves the inhibition of key signaling pathways that promote tumor growth.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This action could be mediated through the modulation of nuclear factor kappa B (NF-kB) pathways or cyclooxygenase (COX) inhibition .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential.

Parameter Value
AbsorptionHigh bioavailability
DistributionWide tissue distribution
MetabolismHepatic metabolism
ExcretionRenal excretion

Studies indicate that the compound is likely to have favorable pharmacokinetic properties due to its lipophilicity and ability to penetrate cellular membranes effectively .

Case Studies

Several studies have explored the biological activity of structurally related compounds. For instance:

  • Study on Antitumor Effects : A study involving a series of piperazine derivatives demonstrated that modifications at the N-substituent significantly influenced their antitumor potency against various cancer cell lines. The most potent analogs exhibited IC50 values in the low micromolar range .
  • Inflammation Model : In an animal model of acute inflammation, a related compound reduced paw edema significantly compared to controls, suggesting potential therapeutic use in inflammatory disorders .

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